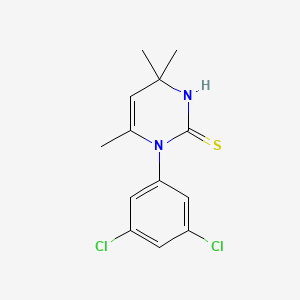![molecular formula C19H25NO2 B11652447 2-[(Hexylamino)methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B11652447.png)
2-[(Hexylamino)methylidene]-5-phenylcyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- 2-[(Hexylamino)methylidene]-5-phenylcyclohexane-1,3-dione: , also known as hexylamino-methylidene-phenylcyclohexane-1,3-dione , is a chemical compound with the following structural formula:
- It contains a cyclohexane ring substituted with a hexylamino group and a phenyl group. The compound’s systematic name reflects its substituents.
- Hexylamino refers to the hexyl (C6H13) group attached to the nitrogen atom.
- This compound may have applications in various fields due to its unique structure.
C19H23NO2
.Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for the preparation of 2-[(Hexylamino)methylidene]-5-phenylcyclohexane-1,3-dione are not readily available in the literature.
- Industrial production methods are also scarce, suggesting that this compound might not be widely manufactured.
Chemical Reactions Analysis
- Without precise synthetic details, we can’t discuss specific reactions. let’s explore potential reactions based on its functional groups:
Oxidation: The phenyl group could undergo oxidation reactions.
Reduction: Reduction of the carbonyl group (C=O) might occur.
Substitution: The hexylamino group could participate in substitution reactions.
- Common reagents and conditions would depend on the specific reaction, but typical reagents for these functional groups include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines).
- Major products would vary based on the reaction type.
Scientific Research Applications
Chemistry: Investigating the reactivity of this compound and its derivatives.
Biology: Studying its interactions with biological systems (e.g., receptors, enzymes).
Medicine: Exploring potential pharmacological properties.
Industry: Assessing its use in materials science or catalysis.
Mechanism of Action
- Unfortunately, specific information about the mechanism of action for 2-[(Hexylamino)methylidene]-5-phenylcyclohexane-1,3-dione is not readily available.
- Further research would be needed to understand its effects at the molecular level.
Comparison with Similar Compounds
- Similar compounds with hexylamino or phenyl groups could be compared.
Similar Compounds:
Properties
Molecular Formula |
C19H25NO2 |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-(hexyliminomethyl)-3-hydroxy-5-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C19H25NO2/c1-2-3-4-8-11-20-14-17-18(21)12-16(13-19(17)22)15-9-6-5-7-10-15/h5-7,9-10,14,16,21H,2-4,8,11-13H2,1H3 |
InChI Key |
BRDYGIYMMGCGAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN=CC1=C(CC(CC1=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl 5-{[(3,4-dichlorophenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11652367.png)
![2-[4-(4-Chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline](/img/structure/B11652369.png)
![Ethyl 5-(acetyloxy)-2-[(diethylamino)methyl]-1-methyl-6,8-diphenyl-1,6-dihydropyrrolo[2,3-e]indazole-3-carboxylate](/img/structure/B11652370.png)
![1-[2-(2-Bromophenoxy)propanoyl]indoline](/img/structure/B11652371.png)
![Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate](/img/structure/B11652375.png)

![methyl 2-[({[6-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11652401.png)
![(5E)-5-(3-ethoxy-4-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11652410.png)
![4-[(4-Benzylpiperidin-1-yl)sulfonyl]-7-bromo-2,1,3-benzothiadiazole](/img/structure/B11652415.png)
![2-Benzoyl-6-(4-chlorophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11652423.png)
![(5Z)-5-[(3-methoxy-4-propoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11652435.png)
![2-{3-allyl-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11652441.png)
![{2-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl}methanediyl diacetate](/img/structure/B11652446.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[2-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B11652457.png)
